molecular formula C17H21FN4O3 B2665891 2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide CAS No. 923114-02-7

2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide

Cat. No.: B2665891
CAS No.: 923114-02-7
M. Wt: 348.378
InChI Key: RKYNJYYPAWLFKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide is a synthetic compound known for its unique spirocyclic structure. This compound has garnered interest in various fields of scientific research due to its potential pharmacological properties, particularly in targeting specific receptors in the body.

Scientific Research Applications

2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is synthesized through a cyclization reaction involving a suitable diamine and a diketone under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl halides in the presence of a base.

    Attachment of the Fluorophenyl Group: The final step involves the acylation of the spirocyclic intermediate with 2-fluorophenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The compound exerts its effects primarily through interaction with delta opioid receptors. It binds to the orthosteric site of these receptors, modulating their activity and influencing signal transduction pathways. This interaction can lead to analgesic effects, making it a candidate for pain management therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide is unique due to its spirocyclic structure, which provides a different pharmacological profile compared to other delta opioid receptor agonists. This structural difference may contribute to improved efficacy and reduced adverse effects, making it a promising candidate for further drug development .

Properties

IUPAC Name

2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O3/c1-2-22-15(24)17(20-16(22)25)7-9-21(10-8-17)11-14(23)19-13-6-4-3-5-12(13)18/h3-6H,2,7-11H2,1H3,(H,19,23)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYNJYYPAWLFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCN(CC2)CC(=O)NC3=CC=CC=C3F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.